![molecular formula C18H15BrN2O B2996879 6-(4-Bromophenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one CAS No. 899990-26-2](/img/structure/B2996879.png)
6-(4-Bromophenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyridazinone derivative. Pyridazinones are a class of organic compounds containing a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms. The specific compound you mentioned has additional phenyl and methyl groups attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazinone ring, along with phenyl and methyl substituents. The presence of these functional groups would influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a pyridazinone ring could contribute to its aromaticity and stability. The bromophenyl group could make the compound more polar .Aplicaciones Científicas De Investigación
Structural Analysis and Synthetic Approaches
The compound 6-(4-Bromophenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one is a subject of interest in various synthetic and structural chemistry research efforts. One study detailed the structure of a closely related compound, highlighting the geometric configuration of its cyclic groups and their potential for forming polymeric structures through specific intermolecular interactions (Bortoluzzi, Souza, Joussef, & Meyer, 2011). This analysis underscores the significance of such compounds in developing materials with specific physical properties.
Synthesis of Pyridazinone Derivatives
Research on pyridazinone derivatives, including compounds similar to 6-(4-Bromophenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one, has led to the synthesis of various molecules with potential therapeutic applications. For instance, the synthesis of different substituted pyridazinone derivatives and their evaluation for anticonvulsant activity reveal the pharmaceutical potential of these compounds (Samanta et al., 2011).
Cardioactive Agent Development
A notable area of application for pyridazinone derivatives is in the development of cardioactive agents. The 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety, closely related to the compound , serves as a critical structural component in several cardio-active drugs either in clinical use or under clinical trials, highlighting the compound's relevance in cardiovascular research (Imran & Abida, 2016).
Enantioseparation for Pharmaceutical Applications
The separation of enantiomers of similar compounds has been explored for enhancing the synthesis of cardiotonic agents, emphasizing the importance of stereochemical considerations in pharmaceutical synthesis. Efficient preparative separation methods have been developed for pyridazinone intermediates, contributing to the manufacturing of high-purity pharmaceuticals (Cheng, Cai, Fu, & Ke, 2019).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
6-(4-bromophenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O/c1-13-3-2-4-14(11-13)12-21-18(22)10-9-17(20-21)15-5-7-16(19)8-6-15/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKRLJPEETXZNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Bromophenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

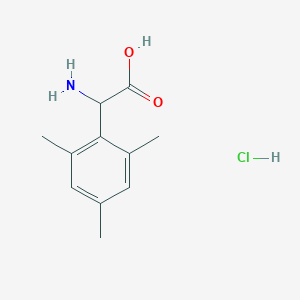
![5'-Bromospiro[cyclobutane-1,3'-indoline]](/img/structure/B2996799.png)
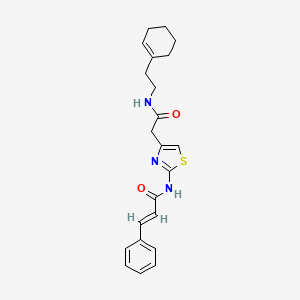
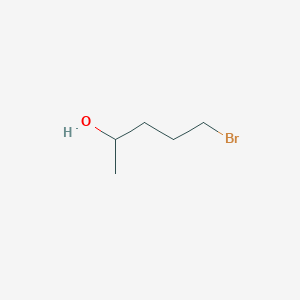
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2996803.png)
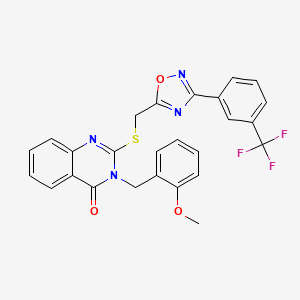
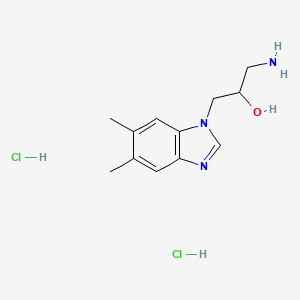
![3-Propan-2-yl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2996807.png)
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2996808.png)
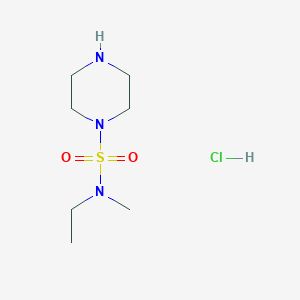
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2996811.png)
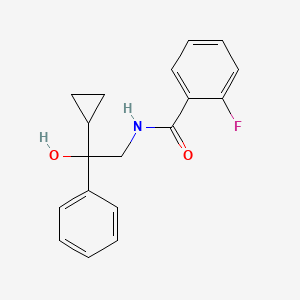
![3-methyl-2-(5-(methylamino)-1,3,4-thiadiazol-2-yl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one](/img/structure/B2996813.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acetamide](/img/structure/B2996814.png)